

Introduction: The Strategic Value of a Tri-Halogenated Pyrimidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-iodopyrimidine

CAS No.: 1062608-49-4

Cat. No.: B2745599

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In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a privileged scaffold, forming the backbone of countless therapeutic agents and functional materials.[1][2] The strategic functionalization of this heterocycle is paramount for fine-tuning molecular properties and achieving desired biological activity or material characteristics. **2,4-dichloro-6-iodopyrimidine** emerges as a particularly powerful building block due to its unique arrangement of three distinct halogen atoms. This configuration provides a hierarchical platform for selective, sequential chemical modifications.

The differential reactivity of the iodo and chloro substituents under various catalytic conditions allows researchers to orchestrate a series of transformations with exceptional regiochemical control. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, while the chlorine atoms at the C4 and C2 positions exhibit their own reactivity hierarchy, particularly in nucleophilic aromatic substitution (S_NAr) reactions.[3] This guide offers a senior application scientist's perspective on the synthesis, reactivity, and practical application of **2,4-dichloro-6-iodopyrimidine**, providing field-proven insights and detailed protocols for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. While extensive experimental data for **2,4-dichloro-6-iodopyrimidine** is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of **2,4-dichloro-6-iodopyrimidine**

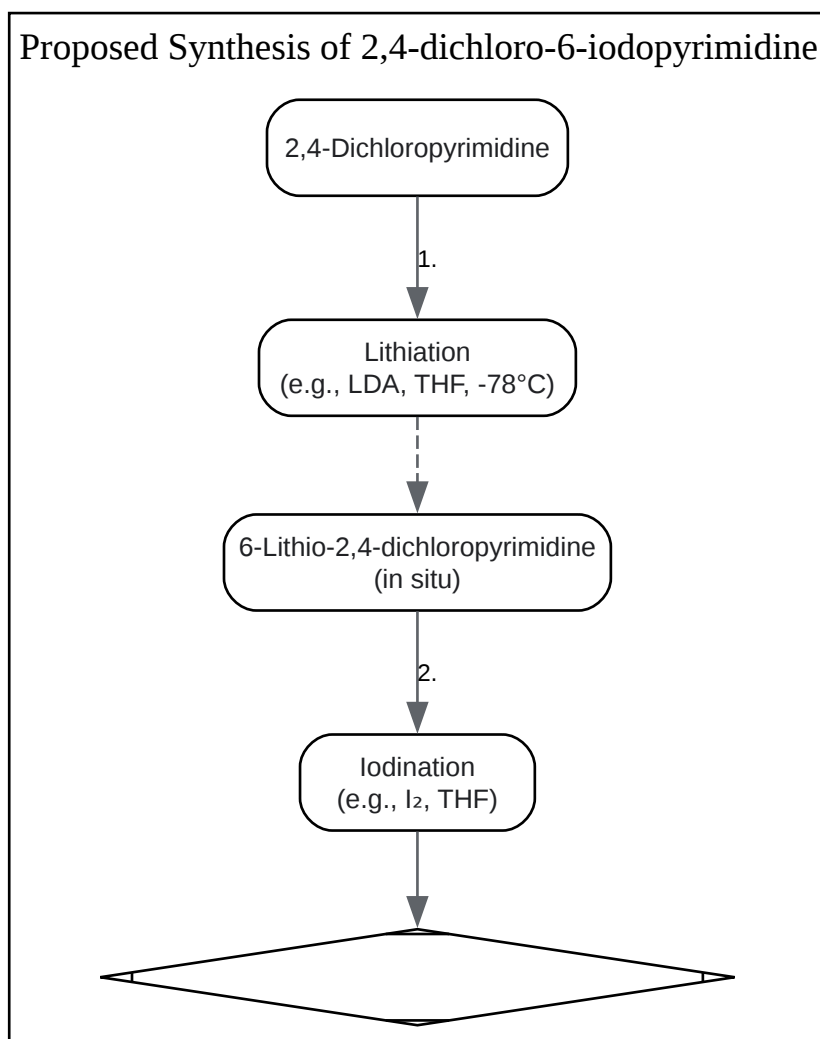
Property	Value	Source
CAS Number	1062608-49-4	-
Molecular Formula	C ₄ HCl ₂ IN ₂	[4]
Molecular Weight	274.87 g/mol	-
Monoisotopic Mass	273.85614 Da	[4]
Appearance	Predicted: White to off-white solid	Inferred from related compounds
XlogP (Predicted)	2.8	[4]
Solubility	Predicted: Soluble in common organic solvents (DCM, THF, Dioxane, DMF)	Inferred from related compounds

Spectroscopic Characterization: Characterization of **2,4-dichloro-6-iodopyrimidine** would rely on standard spectroscopic techniques.

- Mass Spectrometry (MS): The predicted mass-to-charge ratios (m/z) for various adducts, such as $[M+H]^+$ at 274.86342 and $[M+Na]^+$ at 296.84536, are crucial for its identification.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show a singlet for the proton at the C5 position. ^{13}C NMR would display four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached halogens.
- Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to C-Cl, C-I, and C=N bonds would be expected.

Proposed Synthesis Pathway

While a specific, published synthesis for **2,4-dichloro-6-iodopyrimidine** is not readily available, a logical and efficient pathway can be devised from readily available precursors, leveraging well-established halogenation methodologies on the pyrimidine core. A plausible route begins with 2,4-dichloropyrimidine.



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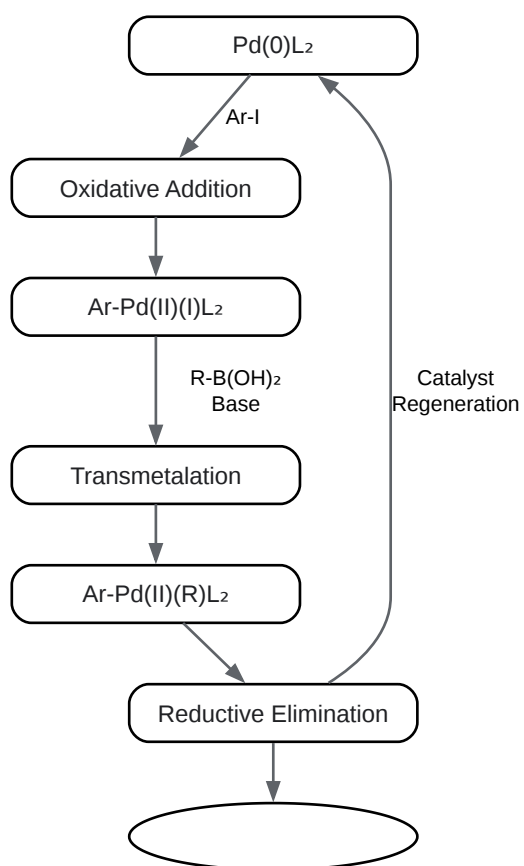
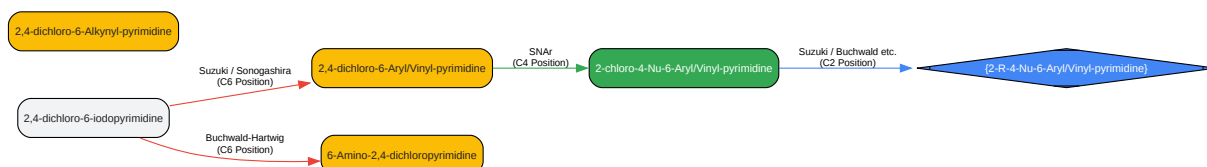
Caption: Proposed synthetic workflow for **2,4-dichloro-6-iodopyrimidine**.

Methodology Explained: This proposed synthesis leverages the known chemistry of halogenated pyrimidines. The C6 position of 2,4-dichloropyrimidine can be deprotonated using

a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to form a lithiated intermediate. This highly reactive intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group at the C6 position, yielding the target compound.

Reactivity and Strategic Functionalization

The synthetic utility of **2,4-dichloro-6-iodopyrimidine** lies in the differential reactivity of its three halogen atoms, enabling a programmed, stepwise approach to constructing complex, multi-substituted pyrimidines. The general order of reactivity for palladium-catalyzed cross-coupling is C6-I >> C4-Cl > C2-Cl. For nucleophilic aromatic substitution (S_NAr), the order is typically C4-Cl > C2-Cl.



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Sources

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- [To cite this document: BenchChem. \[Introduction: The Strategic Value of a Tri-Halogenated Pyrimidine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2745599/docs#introduction-the-strategic-value-of-a-tri-halogenated-pyrimidine\]](#)

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